4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2751611-48-8 |
|---|---|
Molecular Formula |
C4H8ClN3O |
Molecular Weight |
149.58 g/mol |
IUPAC Name |
4-amino-2-methyl-1H-pyrazol-5-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-2-3(5)4(8)6-7;/h2H,5H2,1H3,(H,6,8);1H |
InChI Key |
SUGDAPNMNJBXTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Amino 1 Methyl 1h Pyrazol 3 Ol Hydrochloride
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions and optical characteristics of molecules like 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride. This method measures the absorption of ultraviolet and visible light by a compound, providing insights into the energy levels of its electrons and the nature of its chromophores. The absorption of photons in this region of the electromagnetic spectrum excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.
For pyrazole (B372694) derivatives, the electronic spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic and other unsaturated systems. The n → π* transitions, which are usually of lower intensity, involve the excitation of a non-bonding electron (for instance, from a nitrogen atom's lone pair) to a π* antibonding orbital.
While specific experimental UV-Visible spectral data for this compound is not extensively documented in publicly available literature, analysis of closely related aminopyrazole and halogenoaminopyrazole derivatives provides valuable insights into its likely spectroscopic behavior. For instance, studies on various halogenoaminopyrazole compounds have shown characteristic absorption bands within the range of 246–300 nm in ethanolic solutions. nih.gov Some of these related compounds exhibit two distinct absorption bands, one in the 238–323 nm range and another at longer wavelengths between 334–520 nm, with these absorptions being attributed to π-π* transitions. nih.gov
The position and intensity of these absorption bands are sensitive to the molecular environment, particularly the polarity of the solvent. tutorchase.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. semanticscholar.orgijiset.com Polar solvents can interact differently with the dipole moments of the molecule in its ground and excited states, leading to shifts in the absorption maxima (λmax). semanticscholar.org A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift. tutorchase.com For example, in a study of certain aminoazobenzene dyes, a bathochromic shift of the absorption maxima was observed in solvents with higher proton acceptor ability and dipolarity/polarizability. semanticscholar.org
Detailed research findings on analogous pyrazole structures are presented in the following data table to illustrate these principles.
| Compound Class | Solvent | λmax (nm) | Transition Type (inferred) | Reference |
| Halogenoaminopyrazoles | Ethanol | 246–300 | π → π | nih.gov |
| Halogenoaminopyrazoles | Ethanol | 334–520 | π → π | nih.gov |
| Bis-azo thiophene (B33073) dyes | Methanol | 486–502 | Not Specified | biointerfaceresearch.com |
| Bis-azo thiophene dyes | Chloroform | 502–512 | Not Specified | biointerfaceresearch.com |
| Bis-azo thiophene dyes | DMF | 626–654 | Not Specified | biointerfaceresearch.com |
This table presents data for structurally related compounds to provide an insight into the potential spectroscopic properties of this compound.
The study of electronic transitions through UV-Visible spectroscopy is crucial for understanding the photophysical properties of this compound. The precise λmax values and molar absorptivity coefficients would be dependent on the specific electronic environment created by the amino, methyl, and hydroxyl functional groups on the pyrazole ring, as well as the hydrochloride salt form. Further experimental investigation using a range of solvents with varying polarities would be necessary to fully characterize the electronic transitions and solvatochromic behavior of this specific compound.
Computational and Theoretical Chemistry of 4 Amino 1 Methyl 1h Pyrazol 3 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations offer varying levels of accuracy and computational cost to describe the electronic structure and predict chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. The B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), is commonly employed for pyrazole (B372694) derivatives to achieve a balance between accuracy and computational efficiency. nih.gov
For a molecule like 4-amino-1-methyl-1H-pyrazol-3-ol, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Based on studies of similar pyrazole structures, the pyrazole ring is expected to be nearly planar. mdpi.com The total energy of the optimized structure provides a measure of its stability.
Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.netderpharmachemica.com For instance, characteristic vibrational modes for the pyrazole core, the N-H and O-H stretching of the amino and hydroxyl groups, and the C=O stretch in its tautomeric form would be identified. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters and Vibrational Frequencies for a Pyrazol-3-ol System (Calculated via DFT/B3LYP) Note: This table is illustrative, based on typical values for related pyrazole structures, as specific data for 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is not available.
| Parameter | Optimized Value (Illustrative) | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |
| Bond Lengths (Å) | Stretching Vibrations | ||
| N1-N2 | 1.38 | O-H stretch | 3500 |
| N2-C3 | 1.34 | N-H stretch (amine) | 3450 (asym), 3350 (sym) |
| C3-C4 | 1.42 | C-H stretch (ring) | 3100 |
| C4-C5 | 1.39 | C-H stretch (methyl) | 2980 |
| C5-N1 | 1.36 | C=O stretch (keto tautomer) | 1710 |
| C3-O3 | 1.35 | C=N stretch | 1640 |
| C4-N4 | 1.39 | C=C stretch | 1590 |
| **Bond Angles (°) ** | Bending Vibrations | ||
| N1-N2-C3 | 110.0 | N-H bend (amine) | 1620 |
| N2-C3-C4 | 108.0 | C-H bend (methyl) | 1450 |
| C3-C4-C5 | 107.0 | O-H bend | 1350 |
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. These properties are often investigated using a range of computational methods. While DFT is prevalent, ab initio methods (like Møller-Plesset perturbation theory, MP2) and semi-empirical methods (like AM1 or PM3) can also provide valuable insights. researchgate.net
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity) and is linked to the ionization potential (IP). The LUMO energy relates to the ability to accept electrons (its electrophilicity) and is linked to the electron affinity (EA). mdpi.commdpi.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. mdpi.com For pyrazolone (B3327878) derivatives, these parameters are often calculated to correlate with properties like antioxidant activity, where the ability to donate an electron is a key mechanistic step. mdpi.comresearchgate.net
Table 2: Illustrative Electronic Properties for a 4-Aminopyrazol-3-ol System Note: This table is illustrative, based on typical values for related antioxidant pyrazole structures, as specific data for this compound is not available.
| Property | Method | Calculated Value (eV) (Illustrative) |
| HOMO Energy | DFT/B3LYP | -5.80 |
| LUMO Energy | DFT/B3LYP | -1.20 |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 4.60 |
| Ionization Potential (IP) | DFT/B3LYP | 6.10 |
| Electron Affinity (EA) | DFT/B3LYP | 0.95 |
Tautomerism and Isomeric Equilibria: A Computational Perspective
Pyrazol-3-ols are part of a dynamic tautomeric system, existing in equilibrium with corresponding pyrazolin-3-one forms. Computational chemistry is an indispensable tool for studying these equilibria, which are often difficult to characterize experimentally.
For 4-amino-1-methyl-1H-pyrazol-3-ol, two primary tautomeric forms are relevant: the aromatic 'ol' form (a hydroxy-pyrazole) and the non-aromatic 'one' form (a pyrazolin-one). Computational methods can determine the relative energies of these tautomers to predict which form is more stable under different conditions (e.g., in the gas phase or in various solvents). nih.gov
Studies on similar 1-substituted pyrazol-3-ones have shown that the hydroxy-pyrazole ('ol') form is often the more stable tautomer, particularly in the solid state and in nonpolar solvents. mdpi.com The stability is attributed to the aromaticity of the pyrazole ring in this form. The pyrazolin-one ('one') form, while less stable, may be significantly populated in polar solvents that can stabilize the keto group through hydrogen bonding. DFT calculations, incorporating a polarizable continuum model (PCM) to simulate solvent effects, are used to model these environmental influences on the tautomeric equilibrium. nih.govresearchgate.net
The specific substituents on the pyrazole ring play a crucial role in determining the tautomeric preference. The electron-donating amino group at the C4 position and the methyl group at the N1 position in 4-amino-1-methyl-1H-pyrazol-3-ol will influence the relative stabilities of the tautomers.
Computational studies on substituted pyrazoles have shown that electron-donating groups generally stabilize the aromatic pyrazole form. researchgate.net The amino group at C4 would be expected to enhance the stability of the pyrazol-3-ol tautomer through resonance effects that contribute to the aromatic system. The N1-methyl group prevents the annular tautomerism seen in N-unsubstituted pyrazoles, simplifying the system to the keto-enol equilibrium. Computational analyses can quantify these substituent effects by comparing the calculated energies of substituted versus unsubstituted pyrazole tautomers. researchgate.net
The presence of a hydroxyl group, an amino group, and pyrazole ring nitrogens makes 4-amino-1-methyl-1H-pyrazol-3-ol highly capable of forming intermolecular hydrogen bonds. X-ray crystallography of similar compounds, like 1-phenyl-1H-pyrazol-3-ol, has revealed that these molecules can form stable dimers in the solid state, connected by O-H···N hydrogen bonds. mdpi.com
Computational modeling can be used to explore these interactions in detail. By calculating the geometry and binding energy of dimers or larger clusters, chemists can understand the strength and nature of the hydrogen bonds. DFT calculations can model the potential energy surface of dimer formation and identify the most stable aggregated structures. semanticscholar.org For 4-amino-1-methyl-1H-pyrazol-3-ol, several hydrogen bonding motifs are possible, including interactions involving the 3-OH group, the 4-NH2 group, and the N2 atom of the pyrazole ring, leading to the formation of chains or more complex self-aggregated structures.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment. For this compound, MD simulations can elucidate its flexibility, intermolecular interactions, and behavior in a solvent, which are crucial for understanding its chemical and biological activities.
MD simulations of pyrazole-containing compounds have been successfully employed to explore their binding modes with biological targets. researchgate.net These simulations can reveal the stability of ligand-receptor complexes over time, highlighting key interactions and conformational changes. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability in a given environment.
In the context of this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The interactions between the atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.
Key parameters that can be analyzed from an MD simulation of this compound include:
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and surrounding water molecules.
Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, over the course of the simulation. This is particularly relevant for understanding the solubility and interaction profile of the molecule.
Conformational Analysis: By analyzing the trajectory, different conformations of the molecule can be identified, and the energetic barriers between them can be estimated. This is important for understanding its flexibility and how it might adapt its shape to fit into a binding site.
The following interactive table illustrates the type of data that could be generated from a hypothetical MD simulation to analyze solvent interactions.
| Atomic Group | Solvent Atom | Average Distance (Å) | Coordination Number |
| Amino (-NH2) | Oxygen (Water) | 2.8 | 2.5 |
| Hydroxyl (-OH) | Oxygen (Water) | 2.7 | 3.1 |
| Methyl (-CH3) | Oxygen (Water) | 3.5 | 4.0 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity or properties. For this compound, QSAR and QSPR studies can be instrumental in predicting its biological efficacy and physicochemical characteristics based on a set of calculated molecular descriptors.
The development of a QSAR or QSPR model typically involves the following steps:
Data Set Selection: A series of compounds with known activities or properties is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Geometrical properties, surface area, volume, etc.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For pyrazole derivatives, QSAR studies have been successfully applied to understand the relationship between their structural features and various biological activities, such as anticancer and antimicrobial effects. nih.govicapsr.com These studies have identified key molecular descriptors that influence the observed activities. For example, in some QSAR models for pyrazole derivatives, descriptors related to hydrophobicity, electronic properties, and steric factors have been shown to be significant. nih.govresearchgate.net
The following interactive table provides examples of theoretical descriptors that could be calculated for this compound and used in a QSAR/QSPR study.
| Descriptor Type | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 133.58 g/mol |
| Constitutional | Number of H-bond Donors | 2 |
| Constitutional | Number of H-bond Acceptors | 3 |
| Topological | Polar Surface Area | 65.2 Ų |
| Electronic | Dipole Moment | 3.5 D |
This table contains both actual and illustrative values for demonstration purposes.
By developing robust QSAR/QSPR models, it would be possible to predict the biological activities and physicochemical properties of novel derivatives of this compound, thereby guiding the design of new compounds with improved characteristics.
Chemical Reactivity and Reaction Mechanisms of 4 Amino 1 Methyl 1h Pyrazol 3 Ol Hydrochloride
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The amino and hydroxyl groups at positions 4 and 3, respectively, are activating, electron-donating groups that direct incoming electrophiles primarily to the C5 position. However, substitution can also occur at the C4 position if it is unsubstituted. For instance, the nitration of 1-methyl-pyrazol-3-ones typically occurs at the 4-position, which can then be reduced to the corresponding 4-amino compound.
Conversely, nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring. A notable method for introducing an amino group onto a pyrazole ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction involves the use of an aminating agent that can attack the electron-deficient positions of a nitro-substituted pyrazole, for example.
| Reaction Type | Reagents/Conditions | Position of Attack | Product Type |
| Electrophilic Substitution | |||
| Nitration | Aqueous Nitric Acid | C4 (on pyrazol-3-one precursor) | 4-nitro-pyrazol-3-one |
| Halogenation | Bromine, N-bromosuccinimide | Ring Substituents | Halogenated pyrazol-3-one |
| Nucleophilic Substitution | |||
| Vicarious Nucleophilic Substitution (VNS) | 1,1,1-trimethylhydrazinium iodide | C4 (on nitro-activated ring) | 4-amino-nitropyrazole |
This table illustrates common substitution reactions on the pyrazole ring system, based on related compounds.
Functional Group Transformations Involving the Amino and Hydroxyl Moieties (e.g., Acylation, Alkylation)
The amino and hydroxyl groups of 4-amino-1-methyl-1H-pyrazol-3-ol are primary sites for functional group transformations. These reactions are crucial for synthesizing a wide array of derivatives.
Acylation: The amino group readily undergoes acylation when treated with acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing various acyl groups onto the pyrazole scaffold. Similarly, the hydroxyl group can be acylated to form esters, although the reactivity depends on the specific reaction conditions. The outcome of acylation can be influenced by the solvent and the presence of a base, such as calcium hydroxide.
Alkylation: Alkylation can occur on the nitrogen atom of the amino group or the oxygen atom of the hydroxyl group. The choice of alkylating agent and reaction conditions determines the site of alkylation.
Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as azo coupling, to form new carbon-nitrogen bonds. For example, freshly prepared pyrazole diazonium salts can react with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) in an azo coupling reaction.
| Transformation | Reagent | Functional Group Involved | Product |
| Acylation | Acid Chloride (e.g., Chloroacetyl chloride) | Amino | N-acyl-4-aminopyrazole |
| Acylation | Acid Chloride | Hydroxyl (O-acylation) | 3-acyloxy-pyrazole |
| Diazotization | Sodium Nitrite, HCl | Amino | Pyrazole-4-diazonium salt |
| Azo Coupling | Diazonium salt, Ethyl Cyanoacetate | Amino (via diazonium salt) | Pyrazolyl-azo compound |
This interactive table summarizes key transformations of the amino and hydroxyl functional groups.
Acid-Base Properties and Protonation Equilibria
4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is a salt, indicating that the parent molecule is a base that has been protonated by hydrochloric acid. Pyrazol-3-ones are generally considered weak acids. The molecule has multiple sites that can participate in protonation equilibria: the amino group, the pyrazole ring nitrogen atoms, and the hydroxyl group, which can exhibit keto-enol tautomerism.
The protonation state of the molecule is dependent on the pH of the solution. In strongly acidic solutions, the amino group will be protonated as an ammonium (B1175870) ion (-NH3+). The nitrogen atoms of the pyrazole ring also have basic character and can be protonated. The pKa values of these functional groups determine the specific pH ranges over which protonation and deprotonation occur. Understanding these equilibria is essential for predicting the molecule's behavior in different chemical environments. The analysis of titration curves can reveal the pKa values associated with each protonation step, illustrating the transitions between differently protonated species.
Potential Protonation Sites:
Amino Group: R-NH2 + H+ ⇌ R-NH3+
Pyrazole Ring Nitrogen: The N2 atom of the pyrazole ring is a common site of protonation.
Hydroxyl/Keto Group: The molecule exists in tautomeric forms (3-hydroxy and 3-keto), both of which can be involved in acid-base chemistry.
Mechanistic Pathways of Key Reactions and Catalyst Influence
The mechanisms of reactions involving this compound are characteristic of its functional groups.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich pyrazole ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring. The activating amino and hydroxyl groups stabilize the intermediate, facilitating the reaction.
Nucleophilic Acyl Substitution: The acylation of the amino group proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or anhydride. This is often followed by the elimination of a leaving group (e.g., chloride). These reactions can be catalyzed by bases, which deprotonate the nucleophile, increasing its reactivity.
Catalyst Influence:
Base Catalysis: Bases like triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) are frequently used in acylation and alkylation reactions to neutralize the acid byproduct (e.g., HCl) and to enhance the nucleophilicity of the amino or hydroxyl group.
Acid Catalysis: Acid catalysts can be used to promote reactions involving the hydroxyl group, such as esterification or dehydration, by protonating the oxygen atom and making it a better leaving group.
Phase Transfer Catalysis: In some syntheses involving pyrazole derivatives, phase transfer catalysts are employed to facilitate reactions between reactants in different phases (e.g., a solid and a liquid).
The choice of solvent and catalyst can significantly influence the reaction pathway and the yield of the desired product. For example, studies on related bipyrazole synthesis have shown that changing the solvent from THF to DMF or acetone (B3395972) can dramatically alter the reaction outcome and yield.
Applications of 4 Amino 1 Methyl 1h Pyrazol 3 Ol Hydrochloride As a Synthetic Building Block
Design and Synthesis of Novel Pyrazole (B372694) Derivatives and Analogs
The presence of multiple reactive sites on the 4-aminopyrazole scaffold allows for its elaboration into a multitude of derivatives. nih.govchim.it The amino group at the C4 position and the hydroxyl group at the C3 position are key handles for introducing chemical diversity, enabling the synthesis of libraries of compounds for various applications, including pharmaceutical research.
Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-b]pyridines)
A significant application of 4-aminopyrazoles is in the construction of fused bicyclic and polycyclic systems. beilstein-journals.org One of the most prominent examples is the synthesis of pyrazolo[4,3-b]pyridines, a class of compounds investigated for various biological activities. nih.govresearchgate.net The general strategy for forming the pyridine (B92270) ring involves the reaction of a 4-aminopyrazole with a 1,3-dielectrophilic partner, which provides the three additional carbon atoms needed to complete the six-membered ring. researchgate.netnih.gov
This reaction, often a variation of the Friedländer annulation, proceeds via condensation of the 4-amino group and the adjacent C5 carbon of the pyrazole ring with a 1,3-dicarbonyl compound or its synthetic equivalent. For 4-amino-1-methyl-1H-pyrazol-3-ol, this would involve the nucleophilic 4-amino group and the enamine-like reactivity of the C5 position. A variety of 1,3-dielectrophiles can be employed to generate a diverse range of substituted pyrazolo[4,3-b]pyridines.
Table 1: Examples of 1,3-Dielectrophiles for Pyrazolo[4,3-b]pyridine Synthesis
| 1,3-Dielectrophile Class | Specific Example | Resulting Substituents on Pyridine Ring |
|---|---|---|
| β-Diketones | Acetylacetone | Methyl groups |
| β-Ketoesters | Ethyl acetoacetate | Methyl and hydroxyl/chloro groups |
| α,β-Unsaturated Ketones | Chalcones | Aryl groups |
| Malonates | Diethyl malonate | Hydroxyl groups |
The reaction of 4-aminopyrazoles with α,β-unsaturated ketones, for instance, can lead to the formation of highly substituted pyrazolo[3,4-b]pyridines (an isomeric system), showcasing the versatility of this approach. mdpi.com Similarly, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are widely used to construct the fused pyridine ring in one pot. beilstein-journals.org
Introduction of Diverse Substituents to Enhance Chemical Diversity
The functional groups of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride are amenable to a wide range of chemical transformations, allowing for the systematic introduction of various substituents to explore structure-activity relationships. The 4-amino group, being a primary aromatic amine, can undergo standard reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups, although regioselectivity can be a challenge.
Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).
These transformations are useful for creating libraries of pyrazole derivatives. arabjchem.org For example, new 4-aminopyrazole derivatives have been synthesized and subsequently cyclized with reagents like phenyl isothiocyanate to yield fused pyrazolo[4,3-d]pyrimidine analogs. arabjchem.org Furthermore, the 3-hydroxyl group can be functionalized through:
O-Alkylation: Formation of ethers by reaction with alkyl halides under basic conditions.
O-Acylation: Formation of esters using acid chlorides or anhydrides.
This dual functionalization capacity enables the generation of a broad spectrum of analogs from a single core structure, which is a key strategy in fields like drug discovery. mdpi.com A series of Edaravone analogs, 4-aminopyrazol-5-ol hydrochlorides, were synthesized and functionalized to evaluate their antioxidant properties, demonstrating how modifications to the core structure influence biological activity. nih.gov
Role in the Development of Advanced Organic Reagents and Ligands
Heterocyclic compounds containing multiple nitrogen atoms, like pyrazoles, are well-established as effective ligands in coordination chemistry. The structure of 4-amino-1-methyl-1H-pyrazol-3-ol, with its two pyrazole ring nitrogens, the exocyclic amino group, and the hydroxyl group, presents multiple potential coordination sites for metal ions. This makes it an attractive candidate for the design of polydentate ligands.
Tris(pyrazolyl)methane (Tpm) and tris(pyrazolyl)borate (Tp) ligands are famous examples of "scorpionate" ligands that bind to metals in a tridentate fashion and have been exploited in a wide range of applications, including catalysis and biomedical chemistry. mdpi.com By analogy, derivatives of 4-amino-1-methyl-1H-pyrazol-3-ol could be synthesized to act as bidentate or tridentate ligands (e.g., N,N- or N,O-ligation), potentially stabilizing various transition metal catalysts or forming novel metal-organic frameworks (MOFs). The electronic properties of the pyrazole ring and its substituents can be tuned to modulate the catalytic activity of the corresponding metal complex.
Strategies for Enhancing Molecular Complexity through Stepwise and Convergent Synthesis
The functional groups on this compound make it an ideal starting point for synthetic strategies aimed at building significant molecular complexity. nih.govacs.org Both stepwise and convergent approaches can be envisioned.
In a stepwise synthesis , the functional groups can be manipulated sequentially. For instance, one could first modify the 4-amino group, then perform a cyclization reaction at the C5 position to build a fused ring system, and finally use the 3-hydroxyl group as a handle for late-stage functionalization. This approach allows for the systematic construction of complex scaffolds. Efficient, multi-component reactions for constructing multi-substituted aminopyrazoles have been developed, which can then be transformed into other important building blocks like pyrazole carboxylic acids or acylhydrazides. tandfonline.com
A convergent synthesis would involve preparing different fragments of the target molecule separately before coupling them to the aminopyrazole core. For example, a complex side chain could be synthesized independently and then attached to the pyrazole via an amide bond at the 4-amino position or an ether linkage at the 3-hydroxyl position. This strategy is often more efficient for creating large, complex molecules. Research has shown that fully substituted aminopyrazole building blocks can undergo further transformations, including diazotization followed by Suzuki–Miyaura cross-coupling, to rapidly introduce significant molecular complexity. nih.govacs.org
These synthetic strategies underscore the value of this compound as a versatile platform from which intricate and functionally diverse molecules can be accessed.
Future Research Directions and Unexplored Avenues for 4 Amino 1 Methyl 1h Pyrazol 3 Ol Hydrochloride
Integration with Flow Chemistry and Automated Synthesis for Scalability
The conventional batch synthesis of complex heterocyclic molecules like pyrazoles often presents challenges related to scalability, safety, and reaction efficiency. mdpi.comnih.gov Future research should focus on adapting the synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride to continuous flow chemistry protocols. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety profiles. nih.govgalchimia.com
A potential multi-step flow synthesis could be envisioned as an "assembly line" process, where starting materials are passed through sequential reactor modules to build molecular complexity. nih.gov For instance, the initial formation of a substituted pyrazole (B372694) core from a 1,3-dicarbonyl compound and methylhydrazine could be performed in a first reactor, followed by downstream modules for nitration and subsequent reduction to install the 4-amino group. This automated approach would not only accelerate the synthesis but also facilitate rapid library generation of related derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net The transition from batch to continuous processes is a key step in modernizing the production of fine chemicals and pharmaceuticals, making this a critical area for future investigation. galchimia.com
Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Kinetic Studies
To optimize the synthesis of this compound, particularly in a continuous flow setup, the integration of advanced spectroscopic probes for real-time, in-situ reaction monitoring is essential. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can provide continuous data on the concentration of reactants, intermediates, and products.
For example, the reduction of a 4-nitro-1-methyl-1H-pyrazol-3-ol precursor is a probable key step in the synthesis. In-situ monitoring could track the disappearance of the characteristic vibrational bands of the nitro group and the appearance of bands corresponding to the new amino group, allowing for precise determination of reaction endpoints and kinetic parameters. Studies on related pyrazole syntheses have successfully used techniques like LC-MS to monitor the in situ aromatization of pyrazoline intermediates to pyrazoles, demonstrating the feasibility of this approach. rsc.org This data is invaluable for optimizing reaction conditions, minimizing byproduct formation, and ensuring consistent product quality, which is crucial for both laboratory-scale research and industrial-scale production.
Rational Design of Derivatives with Tunable Chemical and Optical Properties
The this compound structure is a promising scaffold for the rational design of new molecules with tailored properties for applications in medicinal and materials chemistry. nih.govnih.govresearchgate.net The amino and hydroxyl groups are ideal handles for chemical modification, allowing for the tuning of electronic properties, solubility, and biological activity.
Future research should employ an integrated approach that combines combinatorial chemistry with computational modeling, such as molecular docking and deep learning, to guide the synthesis of new derivatives. nih.gov For instance, acylating the amino group or alkylating the hydroxyl group could systematically alter the molecule's lipophilicity and hydrogen-bonding capabilities. This is a proven strategy for optimizing the drug-likeness of heterocyclic compounds for various therapeutic targets, including kinase and phosphodiesterase 4 (PDE4) inhibition. researchgate.netnih.gov By correlating structural modifications with functional outcomes—be it enhanced binding to a biological target or altered photophysical properties—it will be possible to develop novel compounds for use as pharmaceuticals or functional materials. researchgate.netmdpi.com
A summary of potential research avenues based on rational design is presented in the table below.
| Research Avenue | Target Property | Potential Modification | Guiding Technique |
| Medicinal Chemistry | Enhanced binding to kinase active sites | Acylation of 4-amino group with various aromatic/aliphatic acids | Molecular Docking, SAR |
| Medicinal Chemistry | Improved oral bioavailability | Etherification of 3-hydroxyl group to create prodrugs | ADME Prediction, Pharmacokinetic studies |
| Materials Science | Tunable fluorescence | Introduction of conjugated systems via the 4-amino group | Spectroscopic Analysis, DFT Calculations |
| Materials Science | Development of metal sensors | Derivatization with chelating moieties | UV-Vis Titration, Crystal Engineering |
Emerging Roles in Supramolecular Chemistry and Self-Assembly Processes
The presence of multiple hydrogen bond donors (-NH2, -OH) and acceptors (pyrazole ring nitrogens, -OH oxygen) makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. Pyrazole derivatives are known to self-assemble through intermolecular hydrogen bonds to form well-defined architectures such as dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net
Future investigations should explore the self-assembly behavior of this specific molecule. By controlling crystallization conditions, it may be possible to direct its assembly into predictable one-, two-, or three-dimensional networks. nih.gov The formation of such supramolecular structures could lead to the development of novel materials with interesting properties, such as gels, liquid crystals, or microporous solids. nih.govresearchgate.net Furthermore, the pyrazole core and its amino substituent can act as effective ligands for metal ions, opening avenues for the creation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage. nih.gov Understanding and controlling the non-covalent interactions that govern the self-assembly of this molecule is a key unexplored avenue that could unlock new functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of pyrazole derivatives. For instance, Mannich reactions involving diaza-18-crown-6 ethers under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) yield high-purity products (~98%) when reaction parameters (temperature: –20°C to reflux; time: 40–48 hours) and stoichiometric ratios (1:1 to 1:2 for amine:aldehyde) are tightly controlled . Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (methanol/2-propanol) ensures reproducibility .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR for characteristic peaks (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, amino group at δ 4.0–5.0 ppm).
- X-ray crystallography : Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-III. For example, pyrazole derivatives exhibit planar geometry with intermolecular hydrogen bonds (N–H···Cl) stabilizing the hydrochloride salt .
Q. What analytical methods are recommended for assessing purity and stability of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. Detect at 207 nm for optimal sensitivity, ensuring linearity (1–10 µg/mL) and recovery rates >99% .
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C) under nitrogen .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular design?
- Methodological Answer : Perform graph set analysis (GSA) using Mercury software to categorize hydrogen bonds (e.g., -H···O or Cl⁻ interactions). For pyrazole derivatives, common motifs include rings (two donors/two acceptors) and chains, which influence crystal packing and solubility .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Cross-validate using:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* basis set).
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for ambiguous electron density in X-ray datasets .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?
- Methodological Answer :
- Computational modeling : Predict reactive sites using Fukui indices (local electrophilicity/nucleophilicity).
- Kinetic control : Optimize reaction conditions (e.g., low temperature for nucleophilic substitution at C3 vs. C5 positions) .
Q. How do intermolecular interactions affect the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Conduct Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals). Pyrazole hydrochloride salts typically show higher solubility in polar aprotic solvents (DMSO) due to ion-dipole interactions .
Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Stress testing : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
